molecular formula C16H23N3O5 B1394512 Tert-butyl 4-(2-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate CAS No. 955369-05-8

Tert-butyl 4-(2-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B1394512
CAS No.: 955369-05-8
M. Wt: 337.37 g/mol
InChI Key: VQGFKSZCPHGFJQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H23N3O5 and its molecular weight is 337.37 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(2-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity of the enzymes and proteins it interacts with .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways involved in cell growth and apoptosis, leading to changes in gene expression patterns and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes, altering their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved oxidative stress responses. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as glycolysis and oxidative phosphorylation. These interactions can influence metabolic flux and alter metabolite levels, leading to changes in cellular energy production and overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, where it can exert its biochemical effects . For example, it may localize to the mitochondria, influencing mitochondrial function and energy production.

Properties

IUPAC Name

tert-butyl 4-[2-(hydroxymethyl)-4-nitrophenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-16(2,3)24-15(21)18-8-6-17(7-9-18)14-5-4-13(19(22)23)10-12(14)11-20/h4-5,10,20H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGFKSZCPHGFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.